1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone
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Overview
Description
1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.10856464 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- A study by Zhang et al. (2017) highlights a photoinduced direct oxidative annulation process, which is relevant for creating highly functionalized polyheterocyclic ethanones. This method is significant for the synthesis of complex organic compounds.
- Kim and Kim (2000) report on the synthesis of 3-alkylamino-5-arylthiophenes with various substituents, demonstrating the versatility of thioaroylketene S,N-acetals in organic synthesis.
Application in Heterocyclic Compound Formation :
- Research by Kowalewski and Margaretha (1993) focuses on the photoisomerization of thiin-3-ones to oxathiepin-4-ones, which is a critical process in heterocyclic chemistry.
Synthesis of Medicinally Relevant Compounds :
- A study by Ouf et al. (2015) discusses the synthesis of thieno[3,2-g]chromene derivatives, which have shown promising anti-inflammatory activities.
Catalysis and Asymmetric Synthesis :
- Thvedt et al. (2011) describe the use of a 4-hydroxyprolinol containing polymethacrylate as a catalyst in the asymmetric reduction of ketones. This research is crucial for the development of stereoselective synthesis methods in pharmaceutical chemistry.
Synthesis of Heterocyclic Systems :
- The work by Singh and Singh (2004) outlines a method for synthesizing a variety of heterocyclic systems, demonstrating the versatility of benzoin-α-oxime in organic synthesis.
Tautomerization and Structural Studies :
- Frasinyuk et al. (2015) explore the tautomerization of hydroxylated isoflavones, an important aspect in understanding the structural dynamics of organic compounds.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10(16)13-4-11(9-18-13)5-14-2-3-17-8-12(6-14)7-15/h4,9,12,15H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAOSCCTCBAMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCOCC(C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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